molecular formula C16H13N3O2S B2554673 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440322-35-0

4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione

Cat. No.: B2554673
CAS No.: 440322-35-0
M. Wt: 311.36
InChI Key: MCGABXBLLKYEJX-UHFFFAOYSA-N
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Description

4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione is a complex organic compound that features a quinazoline core structure with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by its attachment to the quinazoline core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and benzodioxole-containing molecules. These compounds may share some structural features but differ in their specific functional groups and overall molecular architecture.

Uniqueness

What sets 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione apart is its unique combination of the quinazoline core and benzodioxole moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylamino)-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c22-16-18-12-4-2-1-3-11(12)15(19-16)17-8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGABXBLLKYEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC(=S)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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